An In-depth Technical Guide to the Chemical Properties and Structure of Pirlimycin Hydrochloride
An In-depth Technical Guide to the Chemical Properties and Structure of Pirlimycin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structural features of pirlimycin hydrochloride, a lincosamide antibiotic. The information is presented to support research, development, and quality control activities involving this compound.
Chemical and Physical Properties
Pirlimycin hydrochloride is a semi-synthetic antibiotic derived from clindamycin.[1] It is primarily used in veterinary medicine to treat mastitis in cattle.[2][3] The hydrochloride salt form enhances its stability and solubility for pharmaceutical applications.[4]
The key chemical and physical properties of pirlimycin and its hydrochloride salt are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide hydrochloride | [2] |
| CAS Number | 78822-40-9 (for hydrochloride) | [5][6] |
| Molecular Formula | C₁₇H₃₁ClN₂O₅S · HCl | [5] |
| Molecular Weight | 447.42 g/mol | [5] |
| Appearance | White solid/crystalline powder | [5][7] |
| Melting Point | 210.5 – 212.5°C (with decomposition); also reported as 222-224°C | [6][7] |
| Solubility | Soluble in water, ethanol, methanol, DMSO, and DMF.[1][5] pH-dependent aqueous solubility: 70 g/L at pH 4.5, 3 g/L at pH 13.[7] | [1][5][7] |
| pKa (basic) | 8.5, 8.88 | [8][9] |
| pKa (acidic) | 12.41 | [8] |
| Optical Rotation | [α]D²⁵ +170° to +190° | [6][7] |
Chemical Structure
Pirlimycin is a structural analog of clindamycin, belonging to the lincosamide class of antibiotics.[6] Its structure features a 6-membered ring, which replaces the 5-membered ring of clindamycin.[2] This modification contributes to its increased activity against Gram-positive bacteria.[2] The molecule possesses multiple chiral centers, leading to optical isomerism that is crucial for its biological activity.[4] The hydrochloride salt is formed at the basic pipercolic acid moiety.[10]
Canonical SMILES: CC[C@@H]1CCN--INVALID-LINK--C(=O)N--INVALID-LINK--SC)O)O)O)--INVALID-LINK--Cl[4]
InChI Key: HBJOXQRURQPDEX-MHXMMLMNSA-N[4]
Mechanism of Action
Pirlimycin is a bacteriostatic agent that inhibits bacterial protein synthesis.[3] It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA component.[1][3][10] This binding action interferes with the peptidyl transferase reaction, hindering the binding of aminoacyl-tRNA and ultimately blocking protein synthesis.[7][9]
Caption: Mechanism of action of pirlimycin leading to bacteriostatic effects.
Experimental Protocols
Detailed experimental protocols for the characterization of pirlimycin hydrochloride are crucial for quality control and research. Below are generalized methodologies for determining key physical properties.
4.1. Determination of Melting Point
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, dry sample of pirlimycin hydrochloride is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range. The process is often accompanied by decomposition for this compound.[7]
-
4.2. Determination of Aqueous Solubility
-
Apparatus: Shaking flask or magnetic stirrer, analytical balance, pH meter, centrifuge, and a suitable analytical method for quantification (e.g., HPLC).
-
Procedure:
-
An excess amount of pirlimycin hydrochloride is added to a known volume of purified water (or buffer solution of a specific pH) in a sealed flask.
-
The suspension is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then centrifuged or filtered to remove the undissolved solid.
-
The concentration of pirlimycin hydrochloride in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]
-
4.3. High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase column (e.g., C18).
-
Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The exact composition may vary depending on the specific method.
-
Detection: UV detection at a wavelength greater than 220 nm.[7]
-
Procedure:
-
Standard solutions of pirlimycin hydrochloride of known concentrations are prepared to create a calibration curve.
-
The sample solution is prepared by dissolving a known weight of the substance in a suitable solvent.
-
The standard and sample solutions are injected into the HPLC system.
-
The purity is determined by the area percentage of the main peak, and the concentration is quantified by comparing the peak area of the sample to the calibration curve.
-
Synthesis Workflow
The synthesis of pirlimycin hydrochloride is a multi-step process.[4] It begins with the condensation of 4-ethylpyridine-2-carboxylic acid with a protected amino-sugar derivative.[4] This is followed by a reduction step and conversion to the hydrochloride salt.[4]
Caption: A simplified workflow for the chemical synthesis of pirlimycin hydrochloride.
This guide provides foundational technical information on pirlimycin hydrochloride. For more detailed analytical methods and safety information, consulting official pharmacopeial monographs and material safety data sheets is recommended.
References
- 1. toku-e.com [toku-e.com]
- 2. Pirlimycin | C17H31ClN2O5S | CID 157385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pirlimycin - Wikipedia [en.wikipedia.org]
- 4. Pirlimycin hydrochloride [sitem.herts.ac.uk]
- 5. toku-e.com [toku-e.com]
- 6. Pirlimycin [drugfuture.com]
- 7. fao.org [fao.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 10. bioaustralis.com [bioaustralis.com]
